4-(1-(Trifluoromethyl)cyclopropyl)benzaldehyde

Description

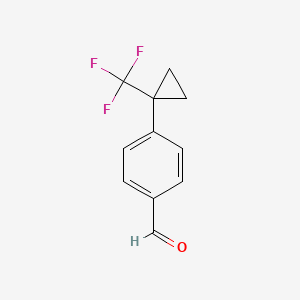

4-(1-(Trifluoromethyl)cyclopropyl)benzaldehyde is a benzaldehyde derivative featuring a cyclopropyl ring substituted with a trifluoromethyl (-CF₃) group at the para position of the aromatic ring. The compound combines the electron-withdrawing properties of the -CF₃ group with the steric and electronic effects of the cyclopropane ring, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

4-[1-(trifluoromethyl)cyclopropyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O/c12-11(13,14)10(5-6-10)9-3-1-8(7-15)2-4-9/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSIHALPBLSKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Metal-Catalyzed Trifluoromethylative Cyclopropanation

A highly efficient method reported involves copper-catalyzed trifluoromethylation of allenes or alkenes to form trifluoromethyl-substituted cyclopropanes. This approach is relevant for synthesizing 4-(1-(trifluoromethyl)cyclopropyl)benzaldehyde when starting from a suitable benzaldehyde derivative bearing an allene or alkene moiety at the para position.

- Catalysts and Reagents : Copper salts such as Cu(OAc)2, copper(I) iodide, and ligands like 2,2′-bipyridine or 1,10-phenanthroline are used alongside trifluoromethylating agents like Togni's reagent II.

- Reaction Conditions : Typically conducted in dichloromethane under an inert atmosphere (argon), at room temperature or slightly elevated temperatures.

- Mechanism : The reaction proceeds via a radical pathway where a CF3 radical adds to the alkene/allene, followed by cyclopropanation to form the trifluoromethylated cyclopropane ring.

- Yields and Selectivity : Moderate to good yields (up to 65%) with high selectivity for the trifluoromethylated cyclopropane product have been reported.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Catalyst | Cu(OAc)2 (10 mol%), CuI, CuCl2 | Efficient cyclopropanation |

| Ligand | 2,2′-bipyridine, 1,10-phenanthroline | Enhances catalyst activity |

| Trifluoromethyl Source | Togni's reagent II | Source of CF3 radical |

| Solvent | CH2Cl2 | Suitable for radical reactions |

| Temperature | Room temperature to 50 °C | Controlled radical formation |

| Reaction Time | 12–22 hours | Complete conversion |

| Yield | 50–65% | Good isolated yields |

This method is well-documented for its ability to selectively introduce the trifluoromethylcyclopropyl group onto aromatic systems, including benzaldehyde derivatives.

Metal-Free Tandem Aldol/N-Hydroxyphtalimide Ester Approach

An alternative metal-free synthesis involves a tandem aldol reaction followed by radical trifluoromethylation using the N-hydroxyphtalimide ester of trifluoropropionic acid.

- Starting Materials : Commercially available aldehydes and N-hydroxyphtalimide esters.

- Catalysis : Acid-base co-catalysis suppresses defluorination and improves yields.

- Advantages : Avoids metal catalysts, uses inexpensive reagents, and mild reaction conditions.

- Limitations : Specific to substrates amenable to aldol condensation and may require optimization for benzaldehyde derivatives with cyclopropyl substituents.

This approach is promising for synthesizing trifluoromethylated alkenes and could be adapted for cyclopropyl derivatives, although direct application to this compound requires further experimental validation.

Stepwise Functional Group Manipulation

A classical approach involves:

- Synthesis of 4-(1-(trifluoromethyl)cyclopropyl)benzene : Via cyclopropanation of 4-vinylbenzene derivatives using trifluoromethyl carbenes or radical sources.

- Formylation : Introduction of the aldehyde group at the para position through directed ortho-metalation or Vilsmeier-Haack formylation.

This method relies on well-established organic transformations but may involve multiple steps and require careful control to avoid side reactions.

Experimental Procedures and Purification

- Reaction Monitoring : Thin-layer chromatography (TLC) is commonly used to monitor reaction progress.

- Workup : Organic layers are washed with brine and water, dried over anhydrous sodium sulfate.

- Purification : Column chromatography on silica gel is the standard method to isolate pure this compound.

- Characterization : Nuclear magnetic resonance (NMR) spectroscopy, including ^1H, ^13C, and ^19F NMR, confirms the structure and purity.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Copper-Catalyzed Trifluoromethylative Cyclopropanation | Radical pathway, copper catalyst, Togni's reagent | High selectivity, moderate yields | Requires copper catalyst, longer reaction times |

| Metal-Free Tandem Aldol/N-Hydroxyphtalimide Ester | Acid-base co-catalysis, metal-free | Mild conditions, inexpensive reagents | Limited substrate scope, needs optimization |

| Stepwise Functional Group Manipulation | Cyclopropanation followed by formylation | Established methods, versatile | Multi-step, potential side reactions |

Chemical Reactions Analysis

Types of Reactions

4-(1-(Trifluoromethyl)cyclopropyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

4-(1-(Trifluoromethyl)cyclopropyl)benzaldehyde has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 4-(1-(Trifluoromethyl)cyclopropyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl cyclopropyl group in the target compound likely increases electrophilicity at the aldehyde compared to the cyclopropylmethoxy analog.

- Bromomethyl substitution (C₈H₇BrO) prioritizes reactivity over stability, contrasting with the target compound’s balance of electronic and steric effects.

Cost Comparison :

- The pyridinyl derivative is significantly costlier than typical benzaldehyde derivatives, reflecting its niche applications .

Physical and Chemical Properties

| Compound | Molecular Weight | Melting Point | Solubility (Inferred) |

|---|---|---|---|

| This compound | 214.19 | Not reported | Likely low in water |

| 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | 251.20 | 91–93°C | Moderate in organics |

Notes:

Critical Insight :

- Bromomethyl derivatives require rigorous safety protocols due to their reactivity, whereas trifluoromethyl compounds are generally safer but warrant caution due to unstudied toxicity .

Biological Activity

Overview

4-(1-(Trifluoromethyl)cyclopropyl)benzaldehyde is an organic compound with the molecular formula C11H9F3O. It features a benzaldehyde moiety substituted with a trifluoromethyl group on a cyclopropyl ring. This unique structure lends itself to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's structure is characterized by:

- Benzaldehyde moiety : Contributes to its reactivity and potential biological interactions.

- Trifluoromethyl group : Enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.

- Cyclopropyl ring : Imparts unique steric properties that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group increases the compound's lipophilicity, facilitating its passage through cellular membranes. It is hypothesized that this compound may modulate the activity of enzymes or receptors, leading to various pharmacological effects, including anti-inflammatory and antimicrobial activities.

Biological Activity

Research indicates several potential biological activities for this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria .

- Anticancer Properties : The compound has been investigated for its potential anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cells. Its structural features may enhance binding to cancer-related targets .

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes linked to disease pathways, such as dihydroorotate dehydrogenase (DHODH), which is crucial for the development of antimalarial drugs .

Case Studies

- Antimalarial Activity : In clinical studies, compounds similar to this compound have demonstrated significant efficacy against Plasmodium falciparum, a parasite responsible for malaria. These findings support the exploration of this compound as a potential lead in antimalarial drug development .

- Anticancer Research : A study reported that derivatives of benzaldehyde, including those similar to our compound, showed promising results in reducing tumor growth in preclinical models. The mechanism involved apoptosis and cell cycle arrest in cancer cells .

Data Table: Biological Activities of this compound

Q & A

Q. What are the established synthetic routes for 4-(1-(Trifluoromethyl)cyclopropyl)benzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves two key steps:

Cyclopropanation : Introduce the trifluoromethylcyclopropyl group via [2+1] cycloaddition using transition metal catalysts (e.g., Rh or Cu) with trifluoromethyl diazomethane derivatives .

Aldehyde Functionalization : Couple the cyclopropane moiety to benzaldehyde using cross-coupling reactions (e.g., Suzuki-Miyaura with boronic esters) or oxidation of methyl groups (e.g., using MnO₂ or IBX) .

Optimization Tips :

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the cyclopropane ring (characteristic splitting patterns) and trifluoromethyl group (singlet at ~-60 ppm) .

- FTIR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and CF₃ stretches (1100–1200 cm⁻¹) .

- X-ray Crystallography : Resolve cyclopropane ring geometry and confirm steric effects of substituents .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- First Aid :

- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

- Ventilation : Use fume hoods due to potential volatility of aldehydes .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group and cyclopropane ring influence the compound’s reactivity in nucleophilic additions?

Methodological Answer:

- Electronic Effects : The CF₃ group decreases electron density at the aldehyde, enhancing electrophilicity and accelerating nucleophilic attacks (e.g., Grignard reactions) .

- Steric Hindrance : The cyclopropane ring introduces strain, potentially slowing reactions at the aldehyde site. Computational studies (DFT) can model steric vs. electronic contributions .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 4-cyclopropylbenzaldehyde) to isolate CF₃ effects .

Q. What strategies mitigate side reactions during Wittig olefination or aldol condensations with this aldehyde?

Methodological Answer:

- Solvent Choice : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states and reduce side-product formation .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in aldol reactions .

- Temperature Control : Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates .

Q. How can computational chemistry predict the compound’s behavior in catalytic systems?

Methodological Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity with catalysts (e.g., Pd in cross-couplings) .

- Molecular Dynamics (MD) : Simulate interactions with enzymes or metal surfaces to design targeted catalysts .

- Software Tools : Use Gaussian or ORCA for energy minimization; VMD for visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.